Cas no 33094-66-5 (2-nitro-Benzofuran)

2-Nitro-Benzofuran is a heterocyclic organic compound featuring a benzofuran core substituted with a nitro group at the 2-position. This compound is of significant interest in synthetic chemistry due to its utility as an intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. The nitro group enhances reactivity, facilitating further functionalization through reduction or nucleophilic substitution. Its stable aromatic structure ensures compatibility with a range of reaction conditions. 2-Nitro-Benzofuran is particularly valued for its role in constructing complex molecular architectures, making it a versatile building block in organic synthesis. Proper handling is advised due to potential sensitivity under certain conditions.
2-nitro-Benzofuran structure
2-nitro-Benzofuran structure
商品名:2-nitro-Benzofuran
CAS番号:33094-66-5
MF:C8H5NO3
メガワット:163.1302
MDL:MFCD00459786
CID:310689
PubChem ID:36328

2-nitro-Benzofuran 化学的及び物理的性質

名前と識別子

    • 2-nitro-Benzofuran
    • 2-Nitrobenzofuran
    • 2-nitro-1-benzofuran
    • Benzofuran, 2-nitro-
    • BENZOFURAN,2-NITRO
    • R 5144
    • A875431
    • 4-17-00-00481 (Beilstein Handbook Reference)
    • NSC-170697
    • AKOS006271665
    • nitrobenzofuran
    • 33094-66-5
    • 17-hydroxypregn-4-ene-3,20-dione17-heptanoate
    • AS-75753
    • CS-0156003
    • A12428
    • NSC170697
    • NSC 170697
    • SCHEMBL847484
    • MFCD00459786
    • BRN 0136254
    • CHEMBL7438
    • DTXSID80186750
    • DTXCID20109241
    • MDL: MFCD00459786
    • インチ: InChI=1S/C8H5NO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H
    • InChIKey: RSZMTXPFGDUHSE-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C=C([N+](=O)[O-])O2

計算された属性

  • せいみつぶんしりょう: 163.02700
  • どういたいしつりょう: 163.026943
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 59
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 密度みつど: 1.4043 (rough estimate)
  • ゆうかいてん: 134°C
  • ふってん: 290.19°C (rough estimate)
  • フラッシュポイント: 118.995°C
  • 屈折率: 1.5160 (estimate)
  • PSA: 58.96000
  • LogP: 2.86420

2-nitro-Benzofuran セキュリティ情報

2-nitro-Benzofuran 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-nitro-Benzofuran 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM158009-1g
2-Nitrobenzofuran
33094-66-5 95%
1g
$*** 2023-05-30
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N60180-5g
2-Nitrobenzofuran
33094-66-5
5g
¥1998.0 2021-09-08
Fluorochem
093117-5g
2-Nitrobenzofuran
33094-66-5 95%
5g
£1393.00 2022-03-01
Chemenu
CM158009-5g
2-Nitrobenzofuran
33094-66-5 95%
5g
$*** 2023-05-30
Alichem
A019098238-1g
2-Nitrobenzofuran
33094-66-5 95%
1g
$440.36 2023-09-02
Fluorochem
093117-1g
2-Nitrobenzofuran
33094-66-5 95%
1g
£511.00 2022-03-01
Chemenu
CM158009-5g
2-Nitrobenzofuran
33094-66-5 95%
5g
$1333 2021-06-08
eNovation Chemicals LLC
D515290-1g
2-nitrobenzofuran
33094-66-5 95%
1g
$510 2024-08-03
1PlusChem
1P00CJJ5-250mg
2-nitrobenzofuran
33094-66-5 95%
250mg
$18.00 2024-05-05
Ambeed
A249010-100mg
2-Nitrobenzofuran
33094-66-5 95%
100mg
$14.0 2024-04-20

2-nitro-Benzofuran 関連文献

2-nitro-Benzofuranに関する追加情報

Professional Introduction to 2-Nitro-Benzofuran (CAS No: 33094-66-5)

2-Nitro-Benzofuran, with the chemical formula C₈H₅NO₃, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, CAS No: 33094-66-5, uniquely identifies it in scientific literature and databases. This heterocyclic aromatic compound has garnered attention due to its versatile applications and structural properties, making it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 2-Nitro-Benzofuran consists of a benzofuran core substituted with a nitro group at the 2-position. This nitro group introduces electrophilic characteristics, facilitating various chemical transformations such as reduction, nucleophilic substitution, and coupling reactions. The benzofuran moiety itself is known for its stability and reactivity, which makes it a preferred scaffold for designing bioactive molecules.

In recent years, 2-Nitro-Benzofuran has been extensively studied for its potential in medicinal chemistry. Researchers have explored its derivatives as precursors to novel therapeutic agents. For instance, modifications of the nitro group can lead to the formation of amine or amide derivatives, which are crucial in the synthesis of bioactive compounds. These derivatives have shown promise in various pharmacological assays, including anti-inflammatory, antimicrobial, and anticancer activities.

One of the most compelling aspects of 2-Nitro-Benzofuran is its role as a key intermediate in the synthesis of more complex molecules. The nitro group can be selectively reduced to an amine, which can then be further functionalized through reactions such as diazotization or coupling with other heterocycles. This flexibility allows chemists to design intricate structures with specific biological targets in mind.

The use of 2-Nitro-Benzofuran in pharmaceutical research has been further highlighted by its incorporation into several drug candidates currently undergoing preclinical studies. These studies aim to evaluate the safety and efficacy of compounds derived from this scaffold. The structural features of 2-Nitro-Benzofuran contribute to the development of molecules that can interact with biological receptors or enzymes in a targeted manner.

The synthesis of 2-Nitro-Benzofuran itself is an area of active interest. Multiple synthetic routes have been reported, each offering distinct advantages in terms of yield, purity, and scalability. Common methods involve the nitration of benzofuran derivatives followed by purification steps. Advances in catalytic systems have also enabled more efficient and environmentally friendly synthetic pathways.

The electronic properties of the nitro group significantly influence the reactivity and spectroscopic characteristics of 2-Nitro-Benzofuran. This has implications for both synthetic applications and analytical techniques used in characterizing derivatives. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly employed to elucidate the structure and conformational preferences of these compounds.

In conclusion, 2-Nitro-Benzofuran (CAS No: 33094-66-5) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features and reactivity make it a valuable building block for synthesizing bioactive molecules. As research continues to uncover new applications and synthetic methodologies, the importance of this compound is likely to grow further.

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